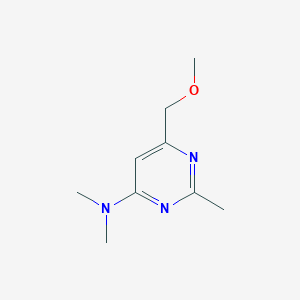
10-Phenylacridine-9(10H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Phenylacridine-9(10H)-thione is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents. The thione derivative of 10-phenylacridine introduces a sulfur atom, which can significantly alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylacridine-9(10H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base, followed by cyclization to form the acridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated acridine derivatives.
科学研究应用
10-Phenylacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of 10-Phenylacridine-9(10H)-thione in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. The sulfur atom in the thione group can also interact with various enzymes and proteins, inhibiting their function and contributing to its biological activity.
相似化合物的比较
Acridine: The parent compound, known for its anticancer properties.
9-Phenylacridine: Similar structure but lacks the thione group, resulting in different chemical and biological properties.
Acridine Orange: A derivative used as a fluorescent dye in biological staining.
Uniqueness: 10-Phenylacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
17435-20-0 |
|---|---|
分子式 |
C19H13NS |
分子量 |
287.4 g/mol |
IUPAC 名称 |
10-phenylacridine-9-thione |
InChI |
InChI=1S/C19H13NS/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
InChI 键 |
MYCFWWWVHOICQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


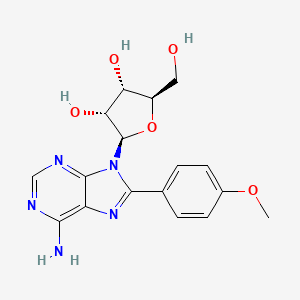
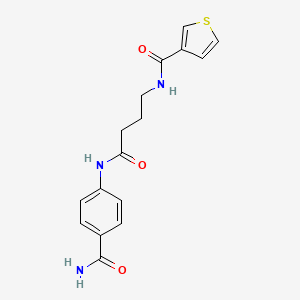
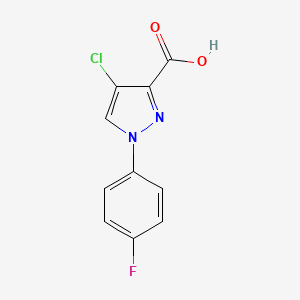


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
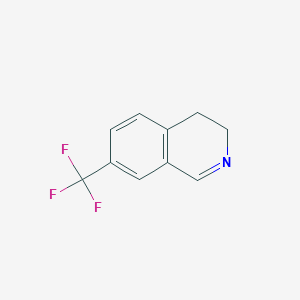
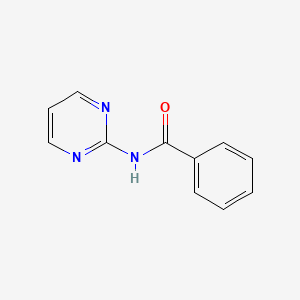
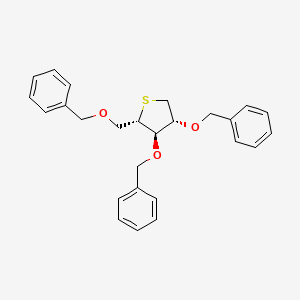
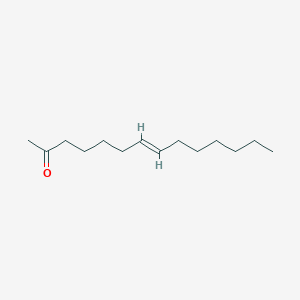
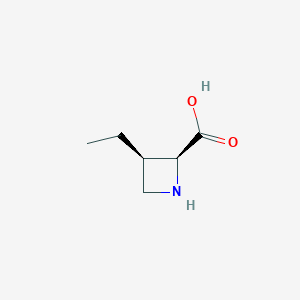
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

